molecular formula C22H32N4O14P2 B038996 Fodipir CAS No. 118248-91-2

Fodipir

Cat. No. B038996
M. Wt: 638.5 g/mol
InChI Key: SQKUFYLUXROIFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While direct synthesis routes for Fodipir are not explicitly detailed in the recent literature, the synthesis of complex organic molecules often involves intricate strategies to assemble the molecule from simpler building blocks. For example, efforts in synthesizing glycopeptide antibiotics highlight the advancement in organic synthesis techniques that could be analogous to the synthesis of Fodipir. These efforts showcase the development of methodologies to assemble complex molecular architectures, emphasizing the role of enantioselective synthesis and the construction of key glycosidic linkages (Okano, Isley, & Boger, 2017).

Scientific Research Applications

  • Fodipir has been shown to prevent cell death induced by 7β-Hydroxycholesterol by reducing cellular reactive oxygen species (ROS) and preventing lysosomal membrane permeabilization (Laskar, Andersson, & Li, 2013).

  • Mangafodipir Trisodium, which includes Fodipir, exhibits potential antioxidant and chemoprotective activities. It is believed to prevent oxygen free radical damage to macromolecules like DNA, thereby minimizing chemotoxicity in normal tissues (Mangafodipir Trisodium, 2020).

  • Fodipir has been identified in a herbal formula promoting fracture healing. It aids this process by inhibiting inflammation, promoting angiogenesis, and enhancing bone healing in a rabbit fracture model (Peng et al., 2010).

  • Research on Fodipir also encompasses studies on the role of interleukin-1 in the pathogenesis of insulin-dependent diabetes mellitus (IDDM) (Mandrup-Poulsen, 1996).

Safety And Hazards

Fodipir has some contraindications including hypersensitivity to the active substance or to any of the excipients, pregnancy and lactation, phaeochromocytoma, severely reduced liver function, and severely reduced renal function . It is also recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The future direction of Fodipir could involve further exploration of its binding affinity with different ions and its potential applications in medical imaging and treatment . The cytoprotective effect of mangafodipir, which includes fodipir, justifies its potential use as a cytoprotective adjuvant .

properties

IUPAC Name

2-[2-[carboxymethyl-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O14P2/c1-13-21(31)17(15(5-23-13)11-39-41(33,34)35)7-25(9-19(27)28)3-4-26(10-20(29)30)8-18-16(12-40-42(36,37)38)6-24-14(2)22(18)32/h5-6,31-32H,3-4,7-12H2,1-2H3,(H,27,28)(H,29,30)(H2,33,34,35)(H2,36,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKUFYLUXROIFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)CN(CCN(CC2=C(C(=NC=C2COP(=O)(O)O)C)O)CC(=O)O)CC(=O)O)COP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O14P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1043960
Record name Fodipir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1043960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

638.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fodipir

CAS RN

118248-91-2
Record name Fodipir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118248912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fodipir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1043960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FODIPIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P28BIW0UTB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fodipir
Reactant of Route 2
Fodipir
Reactant of Route 3
Fodipir
Reactant of Route 4
Fodipir
Reactant of Route 5
Fodipir
Reactant of Route 6
Fodipir

Citations

For This Compound
161
Citations
JE Stehr, I Lundström, JOG Karlsson - Scientific Reports, 2019 - nature.com
Oxaliplatin typically causes acute neuropathic problems, which may, in a dose-dependent manner, develop into a chronic form of chemotherapy-induced peripheral neuropathy (CIPN), …
Number of citations: 8 www.nature.com
A Laskar, RGG Andersson, W Li - Pharmacology, 2013 - karger.com
… Conclusion: These results suggest that fodipir is the … of fodipir, exerts a similar protective effect against 7β-OH-induced cytotoxicity. This result indicates that dephosphorylation of fodipir …
Number of citations: 4 karger.com
A Laskar, RGG Andersson, W Li - 2013 - diva-portal.org
Mangafodipir exerts pharmacological effects, including vascular relaxation and protection against oxidative stress and cell death induced by oxysterols. Additionally, mangafodipir has …
Number of citations: 0 www.diva-portal.org
JE Stehr, I Lundström, JOG Karlsson - Antioxidants, 2020 - mdpi.com
… The fact that Pt 2+ binds fodipir and PLED with high affinity, as shown in our recent work [2], provides, in our opinion, a more plausible explanation for the therapeutic effects of …
Number of citations: 10 www.mdpi.com
A Laskar - 2013 - diva-portal.org
… The chemical structure of mangafodipir comprises of organic ligand fodipir (Dipyridoxyl diphosphate, Dp-dp) and Mn (manganese). Mangafodipir is readily metabolized within the body …
Number of citations: 4 www.diva-portal.org
JOG Karlsson, P Jynge, I Lundström, LJ Ignarro - Trials, 2019 - Springer
As founders of PledPharma AB [1], including the main inventor of calmangafodipir [2], we have with great interest read the article entitled “Randomised open label exploratory, safety …
Number of citations: 8 link.springer.com
JOG Karlsson, P Jynge, I Lundström, LJ Ignarro - 2019 - trialsjournal.biomedcentral.com
As founders of PledPharma AB [1], including the main inventor of calmangafodipir [2], we have with great interest read the article entitled “Randomised open label exploratory, safety …
Number of citations: 4 trialsjournal.biomedcentral.com
JOG Karlsson, T Kurz, S Flechsig, J Näsström… - Translational …, 2012 - Elsevier
… 4 μmol/kg Zn at a dose of 10 μmol/kg fodipir. Fodipir had just minor effects on the Mn excretion. As evident from this figure, fodipir is capable of increasing Zn excretion considerably. …
Number of citations: 34 www.sciencedirect.com
B Tirkkonen, A Aukrust, E Couture, D Grace… - Acta …, 1997 - Taylor & Francis
… (3) have described the synthesis of fodipir and the solution equilibrium properties of the metal complexes formed. Earlier attempts at growing diffraction-quality crystals of MnDPDP …
Number of citations: 37 www.tandfonline.com
KG Toft, SO Hustvedt, D Grant, GA Friisk… - European journal of drug …, 1997 - Springer
… of dipyridoxyl diphosphate (fodipir, DPDP) and the essential trace element manganese (6). … In mangafodipir trisodium injection, Mn is maintained as Mn(II) by the presence of ascorbate …
Number of citations: 34 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.